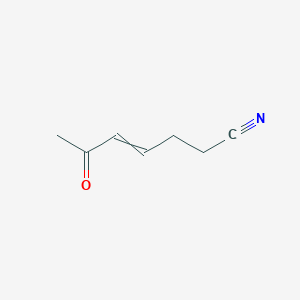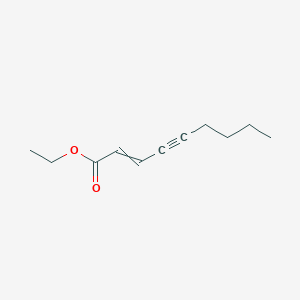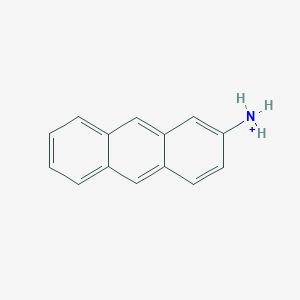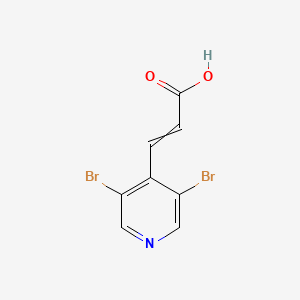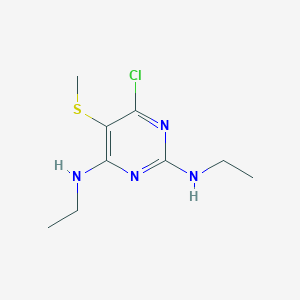
Prop-2-en-1-yl hepta-2,6-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl hepta-2,6-dienoate is an organic compound with the molecular formula C10H14O2 It is a type of ester formed from the reaction between an alcohol and a carboxylic acid This compound is known for its unique chemical structure, which includes both an allyl group and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl hepta-2,6-dienoate can be synthesized through the esterification reaction between prop-2-en-1-ol (allyl alcohol) and hepta-2,6-dienoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl hepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hepta-2,6-dienoic acid or its aldehyde derivative.
Reduction: Formation of prop-2-en-1-ol.
Substitution: Formation of substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl hepta-2,6-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of prop-2-en-1-yl hepta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the allyl group and the conjugated diene system, which can participate in various chemical reactions. These interactions can modulate biological processes and contribute to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-en-1-yl heptanoate: Similar ester structure but lacks the conjugated diene system.
Hepta-2,6-dienoic acid: Contains the conjugated diene system but lacks the ester group.
Prop-2-en-1-ol: Contains the allyl group but lacks the ester and diene functionalities.
Uniqueness
Prop-2-en-1-yl hepta-2,6-dienoate is unique due to the combination of the allyl group and the conjugated diene system in its structure
Eigenschaften
CAS-Nummer |
66242-01-1 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
prop-2-enyl hepta-2,6-dienoate |
InChI |
InChI=1S/C10H14O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-4,7-8H,1-2,5-6,9H2 |
InChI-Schlüssel |
ISCBKQOCQRFVKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC=CC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


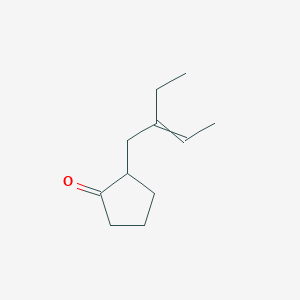
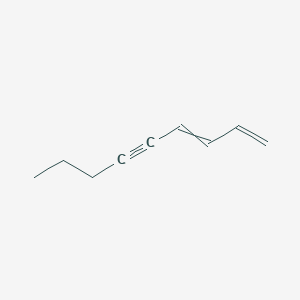


![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
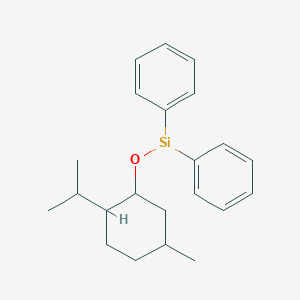
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
